3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile
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Overview
Description
3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile is an organic compound that features a nitrile group attached to a propyl chain, which is further connected to a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride to form the corresponding nitrile intermediate.
Final Product Formation: The intermediate is then subjected to a catalytic hydrogenation process to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Properties
Molecular Formula |
C10H7ClF3N |
---|---|
Molecular Weight |
233.62 g/mol |
IUPAC Name |
3-[2-chloro-6-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7ClF3N/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5H,2-3H2 |
InChI Key |
SJANQUXTGVBKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC#N)C(F)(F)F |
Origin of Product |
United States |
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